molecular formula C10H10Br2O B14061418 1-Bromo-3-(4-(bromomethyl)phenyl)propan-2-one

1-Bromo-3-(4-(bromomethyl)phenyl)propan-2-one

Cat. No.: B14061418
M. Wt: 305.99 g/mol
InChI Key: ILDGNEVCVNQEMA-UHFFFAOYSA-N
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Description

1-Bromo-3-(4-(bromomethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H10Br2O. It is a brominated ketone, characterized by the presence of two bromine atoms and a ketone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(4-(bromomethyl)phenyl)propan-2-one can be synthesized through a multi-step process. One common method involves the Friedel-Crafts acylation of a benzene derivative, followed by bromination. The reaction conditions typically include the use of a Lewis acid catalyst, such as aluminum chloride, and a brominating agent like bromine or N-bromosuccinimide (NBS) .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(4-(bromomethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Amino or thio derivatives.

    Reduction: Alcohols.

    Oxidation: Carboxylic acids.

Scientific Research Applications

1-Bromo-3-(4-(bromomethyl)phenyl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-3-(4-(bromomethyl)phenyl)propan-2-one involves its interaction with various molecular targets. The bromine atoms and the ketone group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with biological molecules, potentially affecting their function and activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H10Br2O

Molecular Weight

305.99 g/mol

IUPAC Name

1-bromo-3-[4-(bromomethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H10Br2O/c11-6-9-3-1-8(2-4-9)5-10(13)7-12/h1-4H,5-7H2

InChI Key

ILDGNEVCVNQEMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)CBr)CBr

Origin of Product

United States

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